![molecular formula C22H19NO2S B14717809 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one CAS No. 18207-38-0](/img/structure/B14717809.png)
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The presence of hydroxy, phenyl, and diphenyl groups in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with appropriate phenyl and hydroxy-containing reagents. One common method includes the condensation of 2,3-diphenylthiazolidin-4-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,3-thiazolidin-4-one: Lacks the hydroxy(phenyl)methyl group.
5-Phenyl-2,3-diphenyl-1,3-thiazolidin-4-one: Contains an additional phenyl group at the 5-position.
Uniqueness
5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
18207-38-0 |
|---|---|
Molecular Formula |
C22H19NO2S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-[hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19NO2S/c24-19(16-10-4-1-5-11-16)20-21(25)23(18-14-8-3-9-15-18)22(26-20)17-12-6-2-7-13-17/h1-15,19-20,22,24H |
InChI Key |
KASBMYQPZUJQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)C(S2)C(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

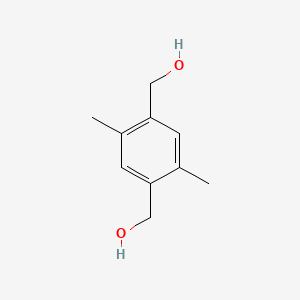
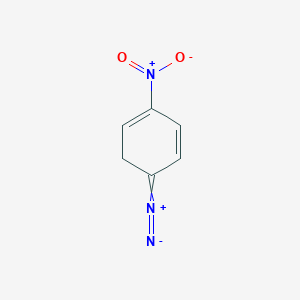
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


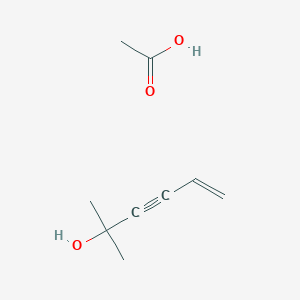
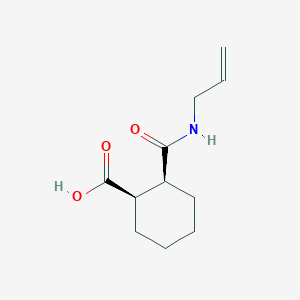
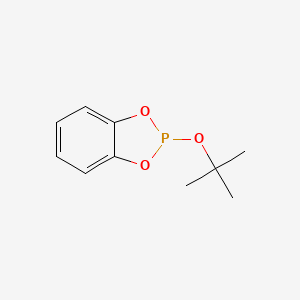
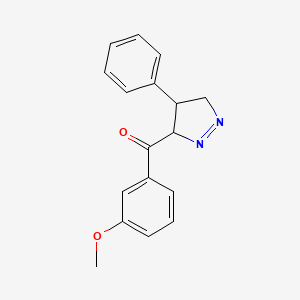
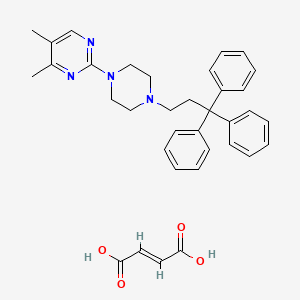
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

